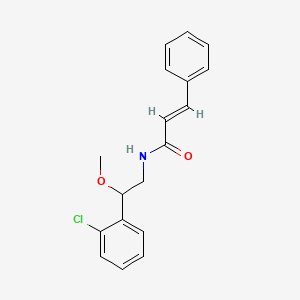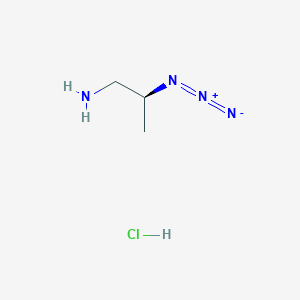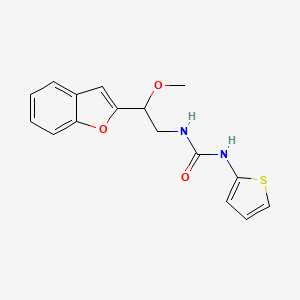
(R)-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride
Übersicht
Beschreibung
“®-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride” is a chemical compound with the formula C11H15ClN2・2HCl . It is primarily used for research and development .
Molecular Structure Analysis
The molecular weight of “®-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride” is 283.63 . The SMILES representation of the molecule isC1CN (C [C@@H]1N)CC2=CC=C (C=C2)Cl.Cl.Cl . Physical And Chemical Properties Analysis
“®-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride” is a substance with the CAS No. 226249-94-1 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
(R)-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride is related to pyrrolidine and pyrrole derivatives, which are crucial in various chemical synthesis processes:
- Synthesis of Pyrrole Derivatives : Pyrrole systems, due to their aromatic character and the extensive delocalization of nitrogen electrons, are fundamental structural units in vital biological molecules like heme and chlorophyll. Pyrrole derivatives are synthesized through condensation of amines with carbonyl-containing compounds, including variations like the Knorr, Hantzsch, and Paal-Knorr syntheses (Anderson & Liu, 2000).
- In Situ Crystallization of Pyrroline Hydrates : 3-pyrroline (2,5-dihydropyrrole) hydrates have been crystallized in situ, revealing intricate structural details. The hydrates exhibit significant hydrogen bonding, contributing to the understanding of molecular interactions and structural stability in pyrroline compounds (Rzepiński et al., 2016).
Chemical Characterization and Complex Formation
The compound is also significant in the study and formation of various chemical complexes:
- Complex Formation with Cobalt : Trans-[Co(III)(bpb)(amine)2]X complexes, including pyrrolidine-based ones, have been synthesized and characterized, offering insights into complex formation and molecular interactions. The structural details provide valuable data on molecular arrangement and hydrogen bonding patterns (Amirnasr et al., 2002).
- Pyrrolidine-Based Ligand Systems : Studies on [CoIII(salophen)(amine)2]ClO4 complexes, with a focus on pyrrolidine as a ligand, offer valuable information on molecular interactions and structural nuances, essential for understanding ligand behavior and complex stability (Amirnasr et al., 2001).
Organic Synthesis and Structural Transformations
(R)-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride is instrumental in organic synthesis, with applications in creating complex molecular structures:
- 1,3-Dipolar Cycloadditions for Pyrrolidines : The compound is involved in the synthesis of enantiomerically pure pyrrolidines, showcasing its importance in organic synthesis and the creation of complex molecular structures with defined stereochemistry (Udry et al., 2014).
- C-H Functionalization and Redox-Annulations : Cyclic amines such as pyrrolidine undergo redox-annulations, highlighting its role in intricate chemical transformations and the creation of novel molecular structures (Kang et al., 2015).
Safety and Hazards
According to the Safety Data Sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes . In case of fire, use appropriate extinguishing media suitable for surrounding facilities .
Eigenschaften
IUPAC Name |
(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H/t11-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRZMXYRBJTLPZ-NVJADKKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC=C(C=C2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3'-acetyl-1-allyl-5-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2603751.png)
![2-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2603752.png)
![6-chloro-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2603753.png)

![1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2603755.png)

![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2603762.png)
![3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2603763.png)

![1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2603769.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2603774.png)